Acetyldigitoxin

Description

Properties

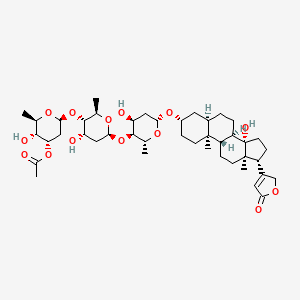

IUPAC Name |

[(2R,3R,4S,6S)-3-hydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66O14/c1-21-38(48)33(54-24(4)44)19-37(51-21)57-40-23(3)53-36(18-32(40)46)56-39-22(2)52-35(17-31(39)45)55-27-9-12-41(5)26(16-27)7-8-30-29(41)10-13-42(6)28(11-14-43(30,42)49)25-15-34(47)50-20-25/h15,21-23,26-33,35-40,45-46,48-49H,7-14,16-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29+,30-,31+,32+,33+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMZBILYSWLILX-UMDUKNJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetyldigitoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e-02 g/L | |

| Record name | Acetyldigitoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetyldigitoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1111-39-3, 25395-32-8 | |

| Record name | (3β,5β)-3-[(O-3-O-Acetyl-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyldigitoxin [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyldigitoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetyldigitoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Card-20(22)-enolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-14-hydroxy-, monoacetate, (3β,5β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLDIGITOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZV4Q4L2FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetyldigitoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Acetyldigitoxin's Mechanism of Action on Na+/K+-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which acetyldigitoxin, a cardiac glycoside, exerts its effects by targeting the Na+/K+-ATPase enzyme. The document details the binding kinetics, downstream cellular and signaling consequences, and relevant experimental methodologies for studying these interactions.

Core Mechanism of Action: Inhibition of the Sodium Pump

This compound is a cardiac glycoside derived from the foxglove plant (Digitalis species)[1]. Its primary pharmacological target is the Na+/K+-ATPase, a transmembrane enzyme essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of all mammalian cells[2][3][4].

The enzyme actively transports three Na+ ions out of the cell in exchange for two K+ ions into the cell, a process coupled with the hydrolysis of one molecule of ATP[4][5]. This pumping action is crucial for various cellular functions, including maintaining cell volume, neuronal excitability, and the transport of other solutes.

This compound exerts its effect by binding to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase[6]. This binding event inhibits the enzyme's hydrolytic activity, effectively blocking ion transport[7][8]. The inhibition stabilizes the enzyme in its phosphorylated E2 conformation, preventing the conformational changes necessary to complete the pump cycle[5].

The direct consequences of this inhibition are an increase in the intracellular Na+ concentration and a decrease in the intracellular K+ concentration.

Downstream Cellular Effects: Ion Homeostasis and Inotropy

The rise in intracellular Na+ concentration directly impacts the function of other ion transporters, most notably the sodium-calcium exchanger (NCX). The NCX typically uses the electrochemical gradient of Na+ to extrude calcium (Ca2+) from the cell. As the intracellular Na+ level rises due to Na+/K+-ATPase inhibition, the driving force for this extrusion is reduced[3][6].

This leads to a subsequent increase in the intracellular Ca2+ concentration[3][7]. In cardiac myocytes, this elevated cytosolic Ca2+ enhances the uptake of Ca2+ into the sarcoplasmic reticulum. Consequently, more Ca2+ is released during each action potential, leading to a stronger interaction between actin and myosin filaments and thus an increased force of myocardial contraction—a positive inotropic effect[3][7]. This is the primary basis for the therapeutic use of this compound in treating congestive heart failure[1][6].

Na+/K+-ATPase as a Signal Transducer

Beyond its role as an ion pump, a subpopulation of Na+/K+-ATPase, often located in membrane caveolae, functions as a signal transducer[9][10]. The binding of cardiac glycosides like this compound to this pool of enzymes can trigger intracellular signaling cascades, often independently of changes in ion concentrations[9][10].

Upon ligand binding, the Na+/K+-ATPase can activate the non-receptor tyrosine kinase Src[5][9]. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), initiating the Ras/Raf/MEK/MAPK signaling cascade[5][10]. This pathway is involved in regulating gene expression, cell growth, and proliferation. Furthermore, these signaling events can lead to the production of reactive oxygen species (ROS) and the activation of transcription factors like NF-κB (Nuclear Factor kappa B)[5][11].

Quantitative Data: Inhibitory Potency

The potency of this compound and related cardiac glycosides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the Na+/K+-ATPase activity.

| Compound | IC50 Value | Enzyme Source / Cell Line | Reference |

| This compound | 5 nM | Isolated rat pinealocytes | [12] |

| Digoxin | 0.23 µM | Porcine cerebral cortex | [13] |

Note: IC50 values can vary significantly depending on the enzyme isoform, tissue source, and specific experimental conditions such as ion concentrations.

Experimental Protocols

Detailed methodologies are required to accurately characterize the interaction between this compound and Na+/K+-ATPase.

This assay quantifies enzyme activity by measuring the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis.

-

Principle: The total ATPase activity is measured in the presence of Na+, K+, and Mg2+. A parallel reaction is run in the presence of ouabain (a potent Na+/K+-ATPase inhibitor) to measure non-specific ATPase activity. The Na+/K+-ATPase-specific activity is the difference between the two.

-

Key Reagents:

-

Membrane Preparation (e.g., from porcine cerebral cortex or cultured cells)

-

Assay Buffer: Tris-HCl (pH 7.4), NaCl, KCl, MgCl2[14]

-

Substrate: Adenosine triphosphate (ATP)

-

Inhibitor Stock: this compound in DMSO

-

Control Inhibitor: Ouabain

-

Stopping Reagent: Perchloric acid or SDS

-

Phosphate Detection Reagent: Ammonium molybdate solution[14]

-

-

Procedure:

-

Prepare reaction tubes containing the assay buffer and the membrane preparation (e.g., 20 µg protein)[15].

-

To one set of tubes, add ouabain (to determine ouabain-insensitive activity). To another set, add a vehicle control.

-

Add varying concentrations of this compound to experimental tubes.

-

Initiate the reaction by adding a final concentration of ~2-3 mM ATP[14][15].

-

Incubate at 37°C for a fixed time (e.g., 15-20 minutes), ensuring the reaction is in the linear range[14][15].

-

Stop the reaction by adding the stopping reagent.

-

Measure the liberated inorganic phosphate (Pi) colorimetrically, typically by forming a phosphomolybdate complex, and measure absorbance (e.g., at 660 nm)[14].

-

Calculate Na+/K+-ATPase activity by subtracting the ouabain-insensitive Pi release from the total Pi release.

-

This assay is used to determine the binding affinity (Kd) of this compound to the Na+/K+-ATPase.

-

Principle: This is a competitive binding assay where unlabeled this compound competes with a radiolabeled ligand (e.g., ³H-ouabain) for binding to the enzyme. The amount of radioligand displaced is proportional to the affinity and concentration of this compound.

-

Key Reagents:

-

Membrane Preparation containing Na+/K+-ATPase

-

Radioligand: ³H-ouabain[16]

-

Binding Buffer

-

Unlabeled Competitor: this compound at various concentrations

-

Scintillation Cocktail

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of ³H-ouabain and varying concentrations of unlabeled this compound.

-

Allow the reaction to reach equilibrium.

-

Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter[16].

-

Plot the percentage of bound ³H-ouabain against the concentration of this compound to determine the Ki (and subsequently Kd), which is the concentration of this compound that displaces 50% of the radioligand.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Interactions between cardiac glycosides and sodium/potassium-ATPase: three-dimensional structure-activity relationship models for ligand binding to the E2-Pi form of the enzyme versus activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 4. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Acetyldigoxin? [synapse.patsnap.com]

- 8. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]

- 12. glpbio.com [glpbio.com]

- 13. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

The Genesis of Acetyldigitoxin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyldigitoxin, a cardiac glycoside with significant therapeutic applications, originates from the leaves of the woolly foxglove, Digitalis lanata. This technical guide provides a comprehensive overview of the origin, biosynthesis, and isolation of this compound. It details the enzymatic conversion from its precursor, lanatoside A, and outlines the experimental protocols for its extraction, purification, and characterization. Quantitative data are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers in pharmacology and drug development.

Introduction

This compound is a secondary cardiac glycoside, a class of organic compounds known for their profound effects on the contractile force of the heart muscle.[1][2] It is structurally an acetyl derivative of digitoxin and is used in the treatment of cardiac failure, particularly when associated with tachycardia.[2] The primary natural source of this compound is the plant Digitalis lanata Ehrh. (family: Plantaginaceae), a species rich in a variety of cardiac glycosides.[1] This document serves as a detailed technical resource on the origin and isolation of this compound.

Biosynthetic Origin of this compound

This compound is not directly synthesized by the Digitalis lanata plant in its final form. Instead, it is a secondary glycoside derived from a more complex precursor molecule, the primary glycoside lanatoside A . The conversion process involves the enzymatic removal of a terminal glucose molecule from lanatoside A.

The Precursor: Lanatoside A

Lanatoside A is one of the primary cardiac glycosides found in the leaves of Digitalis lanata. Structurally, it consists of the aglycone digitoxigenin linked to a chain of four sugar molecules: three digitoxose units and one terminal glucose unit. The third digitoxose unit is acetylated.

Enzymatic Conversion to this compound

The transformation of lanatoside A to this compound is a hydrolytic reaction catalyzed by the endogenous enzyme digilanidase , which is naturally present in the leaves of Digitalis lanata. This enzyme specifically cleaves the terminal glucose molecule from lanatoside A. The activation of digilanidase can be achieved by moistening the plant material or through specific treatments, such as acidification.

The overall reaction can be summarized as:

Lanatoside A + H₂O ---(digilanidase)--> this compound + Glucose

This enzymatic deglucosylation is a critical step in the industrial production of this compound and other related secondary glycosides.

Quantitative Data

The concentration of this compound and its precursor, lanatoside A, in Digitalis lanata leaves can vary depending on factors such as plant variety, cultivation conditions, and harvesting time. The following table summarizes representative quantitative data found in the literature.

| Compound | Plant Material | Method of Analysis | Concentration | Reference |

| α-Acetyldigoxin | Dry leaf powder of Digitalis lanata | HPLC | 23.8 µ g/100 mg | [3] |

| Lanatoside C (related precursor) | Dry leaf powder of Digitalis lanata | HPLC | 115.6 µ g/100 mg | [3] |

| α-Acetyldigoxin | Dry leaf powder of Digitalis lanata | HPLC | 5.55 +/- 0.21 µ g/100 mg | [4] |

Experimental Protocols

Enzymatic Conversion of Lanatoside A to this compound

This protocol is adapted from methodologies used for the enzymatic hydrolysis of related lanatosides in Digitalis lanata.

Objective: To enzymatically convert lanatoside A present in dried Digitalis lanata leaf powder to this compound by activating the endogenous digilanidase.

Materials:

-

Dried and powdered leaves of Digitalis lanata

-

0.05% (v/v) Acetic acid solution

-

50% (v/v) Methanol

-

Incubator or water bath at 50°C

-

Ultrasonic bath

-

Filtration apparatus

Procedure:

-

Accurately weigh approximately 50 mg of dried, powdered Digitalis lanata leaves.

-

Suspend the leaf powder in 3 mL of 0.05% acetic acid in a suitable vessel.

-

Incubate the suspension at 50°C for 2 hours to facilitate enzymatic hydrolysis.

-

After incubation, add 1 mL of 50% methanol to the suspension.

-

Sonicate the mixture for 1 hour in an ultrasonic bath to ensure thorough extraction of the glycosides.

-

Filter the suspension to separate the extract from the plant debris.

-

The resulting filtrate contains this compound, which can then be further purified and analyzed.

Extraction and Isolation of this compound

The following is a general procedure for the extraction and isolation of this compound from Digitalis lanata leaves.

Objective: To extract and isolate this compound from the plant material.

Materials:

-

Dried and powdered leaves of Digitalis lanata

-

Methanol or 70% Ethanol

-

Lead acetate solution (for purification, optional)

-

Chloroform

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., chloroform-methanol mixtures)

-

Rotary evaporator

Procedure:

-

Extraction:

-

Macerate the powdered leaves with methanol or 70% ethanol at room temperature.

-

Filter the extract and repeat the extraction process on the plant residue to ensure complete recovery of the glycosides.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.

-

-

Purification (optional precipitation):

-

Dissolve the crude extract in a hydroalcoholic solution.

-

Add a solution of lead acetate to precipitate tannins and other impurities.

-

Centrifuge or filter the mixture to remove the precipitate.

-

Remove excess lead from the supernatant.

-

-

Solvent Partitioning:

-

Partition the purified extract between water and a water-immiscible organic solvent such as chloroform. The cardiac glycosides will preferentially move into the organic phase.

-

Separate the organic phase and concentrate it.

-

-

Column Chromatography:

-

Prepare a silica gel column packed with a suitable non-polar solvent.

-

Dissolve the concentrated extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of methanol in chloroform.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

Pool the pure fractions and evaporate the solvent to obtain isolated this compound.

-

Characterization of this compound

High-Performance Liquid Chromatography (HPLC):

-

Column: Octylsilyl bonded silica (C8) or Octadecylsilyl (C18) column.

-

Mobile Phase: A mixture of acetonitrile, methanol, and water. A representative mobile phase is acetonitrile/methanol/water (100/11/188, v/v).[4]

-

Internal Standard: β-methyldigoxin can be used for quantitative analysis.[4]

Mass Spectrometry (MS): High-resolution tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of cardiac glycosides. For β-acetyldigoxin, a structural isomer of α-acetyldigitoxin, characteristic fragmentation patterns have been observed.[6] The fragmentation typically involves the sequential loss of sugar moieties and dehydration of the aglycone. Key fragment ions can be used to confirm the identity of the compound.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic conversion of Lanatoside A to this compound.

Caption: General workflow for isolating this compound.

References

- 1. This compound | C43H66O14 | CID 5284512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Extraction , Isolation and Structure Elucidation of Digoxin | PPTX [slideshare.net]

- 3. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]

Acetyldigitoxin: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyldigitoxin, a cardiac glycoside derived from the foxglove plant (Digitalis sp.), has a rich history in the treatment of cardiac conditions. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and biological activity of this compound. It details the pioneering work of its discoverers, outlines a modern synthetic pathway, and presents its mechanism of action as a potent inhibitor of Na+/K+-ATPase. This document includes comprehensive tables of quantitative data, detailed experimental protocols for its isolation and biological evaluation, and visual diagrams of its synthesis and signaling pathways to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.

Discovery and Historical Context

This compound is a semi-synthetic cardiac glycoside that emerged from the extensive research on the constituents of the foxglove plant, Digitalis lanata and Digitalis grandiflora. The pioneering work on the isolation and characterization of cardiac glycosides from Digitalis was conducted by the Swiss chemist Arthur Stoll and his colleague Walter Kreis at Sandoz laboratories in the early 20th century. Their research led to the isolation and structural elucidation of numerous glycosides, including the precursors to this compound.

Historically, this compound was prepared by the enzymatic cleavage of a molecule of glucose from lanatoside A, a naturally occurring glycoside in Digitalis lanata. This process yielded a more purified and potent compound. This compound was introduced for the treatment of congestive heart failure and atrial fibrillation, offering a faster onset of action compared to digitoxin.

Physicochemical and Biological Properties

This compound is a crystalline solid with specific physicochemical properties that influence its pharmacokinetic and pharmacodynamic profile. Its biological activity is primarily attributed to its potent and selective inhibition of the Na+/K+-ATPase enzyme.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C43H66O14 | --INVALID-LINK-- |

| Molecular Weight | 806.98 g/mol | --INVALID-LINK-- |

| Melting Point | 217-221 °C | ChemicalBook |

| Solubility | Chloroform: Slightly Soluble; DMSO: Slightly Soluble; Methanol: Slightly Soluble | ChemicalBook |

| logP | 2.9 | ChemicalBook |

Biological Activity: Na+/K+-ATPase Inhibition

This compound exerts its cardiotonic effects by inhibiting the Na+/K+-ATPase, also known as the sodium pump. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the Na+/Ca2+ exchanger, ultimately enhancing cardiac contractility.

| Compound | Na+/K+-ATPase Isoform | IC50 (nM) | Species | Reference |

| This compound | Not specified | 5 | Rat (pinealocytes) | --INVALID-LINK--[1] |

| β-Acetyldigoxin | α1β1 | No significant difference from other isoforms in the absence of K+ | Human | --INVALID-LINK--[2] |

| β-Acetyldigoxin | α2β1 | No significant difference from other isoforms in the absence of K+ | Human | --INVALID-LINK--[2] |

| β-Acetyldigoxin | α3β1 | No significant difference from other isoforms in the absence of K+ | Human | --INVALID-LINK--[2] |

| Digitoxin | Not specified | 0.78 µM (EC50) | Not specified | --INVALID-LINK--[3] |

Synthesis Pathway

The chemical synthesis of this compound from its precursor, digitoxin, involves the selective acetylation of the terminal digitoxose sugar moiety. The key challenge in this synthesis is to achieve regioselectivity for the C4'''-hydroxyl group among the several available hydroxyl groups. Modern organocatalytic methods have enabled highly selective acylation.

Experimental Protocol: Regioselective Acetylation of Digitoxin

This protocol is based on the principles of organocatalytic regioselective acylation, which allows for the specific acetylation of the C4'''-hydroxyl group of digitoxin.

Materials:

-

Digitoxin

-

Acetic anhydride

-

Pyridine (or a suitable organocatalyst)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve digitoxin in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (or the organocatalyst) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Isolation from Natural Sources

This compound can be found in and isolated from the leaves of Digitalis lanata. The extraction and purification process involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Isolation from Digitalis lanata

Materials:

-

Dried and powdered leaves of Digitalis lanata

-

Ethanol (70%)

-

Lead acetate solution

-

Chloroform

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol mixture)

Procedure:

-

Macerate the dried and powdered leaves of Digitalis lanata with 70% ethanol at room temperature for 48-72 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

Treat the crude extract with a lead acetate solution to precipitate tannins and other impurities.

-

Filter the mixture to remove the precipitate and treat the filtrate with hydrogen sulfide to remove excess lead.

-

Filter the solution again and extract the glycosides with chloroform.

-

Concentrate the chloroform extract to obtain a mixture of cardiac glycosides.

-

Subject the glycoside mixture to silica gel column chromatography.

-

Elute the column with a gradient of methanol in chloroform to separate the different glycosides.

-

Collect the fractions containing this compound (monitor by TLC) and combine them.

-

Recrystallize the combined fractions from a suitable solvent system to obtain pure this compound.

Mechanism of Action and Signaling Pathway

The primary pharmacological effect of this compound is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cardiomyocytes. This inhibition sets off a cascade of events leading to increased cardiac contractility.

References

An In-depth Technical Guide to the Pharmacological Properties of Acetyldigitoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyldigitoxin, a cardiac glycoside derived from the leaves of the Digitalis species, has been utilized for its cardiotonic effects, particularly in the management of congestive heart failure and atrial fibrillation.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. The document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering in-depth information supported by experimental data and methodologies. All quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological activities.

Mechanism of Action

This compound's primary pharmacological effect is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme located in the cell membrane of cardiomyocytes.[3] This inhibition leads to a cascade of events culminating in an increased force of myocardial contraction (positive inotropic effect).

The process begins with this compound binding to the extracellular α-subunit of the Na+/K+-ATPase.[3] This action obstructs the pump's function, leading to an accumulation of intracellular sodium ions. The increased intracellular sodium concentration, in turn, alters the function of the sodium-calcium (Na+/Ca2+) exchanger.[3] This exchanger normally expels calcium ions from the cell. However, with the reduced sodium gradient, its efficiency in removing calcium is diminished. Consequently, the intracellular calcium concentration rises. This elevated cytosolic calcium is then taken up by the sarcoplasmic reticulum. During subsequent action potentials, a larger amount of calcium is released from the sarcoplasmic reticulum, leading to a more forceful contraction of the cardiac muscle.[3]

Beyond its inotropic effects, this compound also exerts effects on the electrical properties of the heart. It increases vagal activity through a central action on the nervous system, which slows the heart rate (negative chronotropic effect) and reduces the conduction of electrical impulses through the atrioventricular (AV) node.[3] This latter effect is beneficial in controlling the ventricular rate in patients with atrial fibrillation.[3]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in human studies, providing insights into its absorption, distribution, metabolism, and excretion.

| Pharmacokinetic Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability | 60 - 80% | Oral | [3] |

| Plasma Half-life | 8.8 ± 1 days | Oral | [4] |

| 8.5 ± 1 days | Intravenous | [4] | |

| Protein Binding (Plasma) | 80.8 ± 2% | - | [4] |

| Protein Binding (4% Albumin) | 83 ± 0.54% | - | [4] |

| Urinary Excretion (6 days) | 21.3 ± 2.9% of dose | Oral | [4] |

| 20.9 ± 3.6% of dose | Intravenous | [4] | |

| Fecal Excretion (18 days) | 14.3 - 16.1% of dose | Intravenous | [4] |

| 22.3% of dose (one patient) | Oral | [4] |

Metabolism: Studies using 3H-alpha-Acetyl-digitoxin have shown that a significant portion of the drug is metabolized. Through thin-layer chromatography, it was determined that 53% of the chloroform-extracted radioactivity in the urine after oral administration and 63% after intravenous administration could be attributed to digitoxin, a metabolite of this compound.[4]

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily centered on its cardiotonic and antiarrhythmic properties.

| Pharmacodynamic Effect | Description | Reference |

| Positive Inotropy | Increases the force of myocardial contraction by inhibiting Na+/K+-ATPase and subsequently increasing intracellular calcium. | [3] |

| Negative Chronotropy | Decreases heart rate through central vagal stimulation. | [3] |

| Negative Dromotropy | Slows conduction through the atrioventricular (AV) node, which is beneficial for rate control in atrial fibrillation. | [3] |

| IC50 (Na+/K+-ATPase) | 5 nM (in isolated rat pinealocytes) | [5] |

Therapeutic Indications and Clinical Use

This compound has been clinically used for the rapid digitalization of patients with congestive heart failure.[3] It is also indicated for controlling the ventricular rate in patients with atrial fibrillation due to its effect on AV nodal conduction.[2][3]

Toxicity and Adverse Effects

The therapeutic window for this compound is narrow, and toxicity is a significant concern.

| Toxicity Profile | Data | Species | Reference |

| LD50 (Oral) | 7.8 mg/kg | Mice | [3] |

Adverse Effects: The adverse effects of this compound are often an extension of its pharmacological actions and can manifest as:

-

Cardiac: Ventricular tachycardia, ventricular fibrillation, progressive bradyarrhythmias, and heart block.[3]

-

Gastrointestinal: Nausea, vomiting, and diarrhea.[6]

-

Neurological: Dizziness and headaches.[6]

Drug Interactions: Numerous drug interactions can affect the efficacy and toxicity of this compound. For example:

-

Diuretics can cause hypokalemia, which enhances the toxicity of this compound.[6]

-

Calcium channel blockers and beta-blockers may also interact, necessitating dose adjustments.[6]

-

Drugs that alter gastrointestinal motility can affect the absorption of orally administered this compound.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacological properties of this compound. Below are outlines of key experimental methodologies.

Na+/K+-ATPase Inhibition Assay

This assay determines the inhibitory potency of this compound on its primary target.

Methodology:

-

Enzyme Preparation: A source rich in Na+/K+-ATPase, such as lamb kidney medulla, is homogenized and subjected to differential centrifugation to isolate a microsomal fraction containing the enzyme.

-

Assay Conditions: The reaction mixture typically contains Tris-HCl buffer, MgCl2, NaCl, and KCl.

-

Inhibition: The enzyme preparation is pre-incubated with various concentrations of this compound.

-

Reaction Initiation: The reaction is started by the addition of ATP.

-

Measurement: The activity of the enzyme is determined by measuring the amount of inorganic phosphate released from ATP hydrolysis, often using a colorimetric method.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Measurement of Inotropic Effects

The positive inotropic effect of this compound can be assessed using isolated heart preparations.

Methodology using Isolated Papillary Muscle:

-

Preparation: A papillary muscle is dissected from the ventricle of a suitable animal model (e.g., guinea pig, rabbit).

-

Mounting: The muscle is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 and maintained at a constant temperature (e.g., 37°C).

-

Stimulation: The muscle is electrically stimulated at a fixed frequency to induce contractions.

-

Measurement: The force of contraction is measured using a force transducer connected to a data acquisition system.

-

Drug Application: After a stabilization period, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The change in the force of contraction is measured at each concentration, and a dose-response curve is constructed to determine the potency and efficacy of the compound.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity is determined following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Methodology (Following OECD Guideline 425 - Up-and-Down Procedure):

-

Animal Model: Typically, a single sex of a rodent species (e.g., female rats) is used.

-

Dosing: A single animal is dosed with the test substance at a step below the estimated LD50.

-

Observation: The animal is observed for signs of toxicity and mortality over a defined period (typically 14 days).

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next is dosed at a lower dose. This sequential process continues.

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

Oral Bioavailability Study

This type of study is essential to understand the extent of drug absorption after oral administration.

References

- 1. Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. [Studies on metabolism and pharmacokinetics of alpha-acetyldigitoxin in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

Acetyldigitoxin Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyldigitoxin, a cardiac glycoside derived from the leaves of Digitalis species, has long been a subject of interest in medicinal chemistry due to its therapeutic effects on heart failure.[1][2][3] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradient across the cell membrane.[3] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in enhanced cardiac contractility. This in-depth guide explores the critical structure-activity relationships (SAR) of this compound, providing a foundational understanding for the rational design of novel cardiac glycoside analogs with improved therapeutic profiles.

Core Structure-Activity Relationships of this compound

The biological activity of this compound is intrinsically linked to its three main structural components: the steroid nucleus, the unsaturated lactone ring at position C17, and the sugar moiety at position C3. Modifications to any of these regions can significantly impact the compound's potency and pharmacokinetic properties.

The Steroid Nucleus: The A/B and C/D ring junctions of the steroid core are in a cis conformation, which is essential for its cardiotonic activity. The hydroxyl group at C14 is also considered crucial for binding to the Na+/K+-ATPase.

The Lactone Ring: The unsaturated α,β-lactone ring at the C17 position is a key feature for the inhibitory activity of cardiac glycosides. Saturation of this lactone or alterations to its size can lead to a significant decrease or complete loss of activity.

The Sugar Moiety: The trisaccharide chain attached at the C3 position of the steroid nucleus plays a significant role in the pharmacokinetic properties of this compound, including its solubility, absorption, and distribution. The acetyl group on the terminal digitoxose sugar distinguishes this compound from digitoxin and influences its lipophilicity and oral bioavailability.

Quantitative Structure-Activity Relationship Data

While a comprehensive SAR study on a wide range of this compound derivatives is not extensively documented in a single source, data from studies on closely related cardiac glycosides, such as digoxin and digitoxigenin, provide valuable insights. The following table summarizes representative data on how modifications to the core cardiac glycoside structure affect its inhibitory activity on Na+/K+-ATPase.

| Compound/Derivative | Modification | Target/Assay | IC50 (nM) | Reference |

| Digitoxigenin-α-L-rhamno-pyranoside | Rhamnose sugar at C3 of digitoxigenin | Purified Na+/K+-ATPase | 12 ± 1 | [4] |

| Digitoxigenin-α-L-amiceto-pyranoside | Amicetose sugar at C3 of digitoxigenin | Purified Na+/K+-ATPase | 41 ± 3 | [4] |

| Digoxin | Parent Compound | Na+/K+-ATPase | Varies by isoform and conditions | [5][6][7] |

| (+)-8(9)-β-Anhydrodigoxigenin | Dehydration of the steroid core | Cytotoxicity against human cancer cell lines | Inactive | [5][7] |

| (+)-17-epi-20,22-dihydro-21α-hydroxydigoxin | Modification of the lactone ring | Cytotoxicity against human cancer cell lines | Inactive | [5][7] |

| 2-hydroxy derivatives of digitoxigenin | Hydroxylation of the steroid A-ring | Binding affinity for Na+/K+-ATPase | Lower affinity than parent | [8] |

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and cell line used.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by modulating intracellular ion concentrations, primarily through the inhibition of the Na+/K+-ATPase pump. The following diagram illustrates the key steps in this signaling cascade.

Caption: Signaling pathway of this compound leading to enhanced cardiac contraction.

Experimental Protocols

Synthesis of this compound Analogs (General Procedure)

The synthesis of novel this compound analogs often involves the modification of the sugar moiety or the steroid nucleus. A general approach for modifying the sugar chain is through regioselective glycosylation.

-

Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups on the digitoxin backbone, leaving the desired hydroxyl group for glycosylation available. This can be achieved using various protecting groups and catalysts.

-

Glycosylation: Introduce a new sugar moiety to the unprotected hydroxyl group. A borinic acid-derived catalyst can be used to achieve regioselective glycosylation.[9]

-

Deprotection: Remove the protecting groups to yield the final analog.

-

Purification and Characterization: Purify the synthesized compound using techniques such as column chromatography and characterize its structure using NMR and mass spectrometry.

Na+/K+-ATPase Inhibition Assay (General Protocol)

The inhibitory activity of this compound analogs on the Na+/K+-ATPase is a key determinant of their potency.

-

Enzyme Preparation: Isolate Na+/K+-ATPase from a suitable source, such as porcine brain or kidney tissue, or use a commercially available purified enzyme.

-

Assay Buffer Preparation: Prepare an assay buffer containing appropriate concentrations of NaCl, KCl, MgCl2, and ATP in a suitable buffer (e.g., Tris-HCl).

-

Inhibition Assay:

-

Pre-incubate the enzyme with varying concentrations of the test compound.

-

Initiate the enzymatic reaction by adding ATP.

-

Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released, often using a colorimetric method (e.g., malachite green assay).

-

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity, by plotting the enzyme activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines a typical workflow for a structure-activity relationship study.

Caption: General workflow for this compound SAR studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [Clinical evaluation and therapeutic value of a new digitalic drug, acetyl-digitoxin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Anticancer Activity of Acetyldigitoxin: A Technical Guide

Abstract

Acetyldigitoxin, a cardiac glycoside derived from the leaves of Digitalis species, has long been utilized in the management of cardiac conditions.[1] Emerging evidence, however, has illuminated its potent in vitro anticancer properties, positioning it as a compound of interest for oncological research and drug development. This document provides a comprehensive technical overview of the in vitro anticancer activity of this compound and its closely related analog, digitoxin. It details the underlying mechanisms of action, summarizes cytotoxic efficacy across various cancer cell lines, outlines key experimental methodologies, and visualizes the principal signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of cardiac glycosides in oncology.

Mechanism of Action

The primary molecular target of this compound and other cardiac glycosides is the α-subunit of the Na+/K+-ATPase pump located on the cell membrane.[2] Inhibition of this ion pump disrupts the cellular sodium gradient, leading to a cascade of downstream events that collectively contribute to its anticancer effects.

-

Disruption of Ion Homeostasis: Inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger. This results in an accumulation of intracellular calcium.[3][4] Elevated calcium levels are a key trigger for the intrinsic apoptotic pathway.

-

Induction of Apoptosis: this compound and its analogs induce apoptosis in a multitude of cancer cell lines.[5][6] This programmed cell death is often mediated by the mitochondrial pathway, involving the activation of caspase-9 and caspase-3.[4][6]

-

Cell Cycle Arrest: Studies have demonstrated that these compounds can arrest the cell cycle at the G2/M phase, thereby inhibiting cell proliferation. This effect is linked to the activation of DNA damage response pathways.[3][7]

-

Inhibition of Key Transcription Factors: Cardiac glycosides have been shown to inhibit the activity of critical transcription factors that drive cancer progression, including Nuclear Factor-kappa B (NF-κB), Hypoxia-Inducible Factor-1α (HIF-1α), and c-MYC.[3][8][9]

-

Modulation of Kinase Signaling: The anticancer activity is also mediated through the modulation of various signal transduction pathways, including those involving EGFR, Src, and MAP kinases.[10]

In Vitro Efficacy: Cytotoxicity Data

Extensive in vitro studies have been performed on digitoxin, the parent compound of this compound, demonstrating its potent cytotoxicity against a wide range of human cancer cell lines. The IC50 (half-maximal inhibitory concentration) values are often within the nanomolar range, comparable to concentrations found in the plasma of cardiac patients.[5][11][12]

| Cancer Type | Cell Line | Compound | IC50 Value | Exposure Time | Citation |

| Renal Adenocarcinoma | TK-10 | Digitoxin | 3 nM | 48 h | [5] |

| Leukemia | K-562 | Digitoxin | 6.4 nM | Not Specified | [5] |

| Cervical Cancer | HeLa | Digitoxin | 28 nM | 48 h | [7] |

| Breast Cancer (ER+) | MCF-7 | Digitoxin | Therapeutic Range | Not Specified | [13] |

| Breast Cancer (TNBC) | MDA-MB-468 | Digitoxin | Therapeutic Range | Not Specified | [13] |

| Hepatocellular Carcinoma (MDR) | HepG2/ADM | Digitoxin | 132.65 nM | 24 h | [14] |

| Hepatocellular Carcinoma (MDR) | HepG2/ADM | Digitoxin | 52.29 nM | 48 h | [14] |

| Hepatocellular Carcinoma (MDR) | HepG2/ADM | Digitoxin | 9.13 nM | 72 h | [14] |

| Lung Cancer | A549 | Digitoxin | Not Specified | Not Specified | [7] |

| Colon Cancer | HCT116 | Digitoxin | Not Specified | Not Specified | [7] |

*The study noted efficacy at concentrations within the therapeutic range for cardiac patients (typically 20-33 nM) but did not provide a precise IC50 value.[5][13]

Key Signaling Pathways

This compound exerts its anticancer effects by modulating several critical cellular signaling pathways. The diagrams below, rendered in DOT language, illustrate these complex interactions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Direct Comparison of the Anticancer Activities of Digitoxin MeON-Neoglycosides and O-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grupo.us.es [grupo.us.es]

- 6. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Digitoxin inhibits HeLa cell growth through the induction of G2/M cell cycle arrest and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Digitoxin-induced cytotoxicity in cancer cells is mediated through distinct kinase and interferon signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 13. Anti-tumorigenic effects of a novel digitoxin derivative on both estrogen receptor-positive and triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Acetyldigitoxin: A Potential Anticancer Therapeutic Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acetyldigitoxin, a cardiac glycoside historically used in the management of heart conditions, is emerging as a compound of interest in oncology. As a derivative of digitoxin, it shares a core mechanism of action centered on the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis. Disruption of this pump's function in cancer cells triggers a cascade of events, including increased intracellular calcium, induction of apoptosis, and cell cycle arrest, ultimately leading to cell death. While much of the current anticancer research has focused on its close relative, digitoxin, the shared structural and mechanistic properties suggest that this compound holds similar therapeutic promise. This guide provides a comprehensive overview of the current understanding of this compound and related cardiac glycosides as potential cancer therapeutic agents, detailing their mechanism of action, affected signaling pathways, and relevant experimental data and protocols.

Introduction

Cardiac glycosides, a class of naturally derived compounds, have a long history in medicine, primarily for the treatment of cardiac arrhythmias and heart failure. This compound, an acetyl derivative of digitoxin found in the leaves of the Digitalis species, is one such compound approved for clinical use.[1] Recent decades have seen a paradigm shift in the perception of these molecules, with a growing body of evidence suggesting their potential as anticancer agents.[2][3] Epidemiological studies have hinted at a lower incidence of certain cancers in patients receiving digitalis therapy.[2] This has spurred significant preclinical research into the anticancer properties of cardiac glycosides, with digitoxin being the most extensively studied. This document will synthesize the available data on this compound and its analogs, providing a technical resource for researchers and professionals in drug development.

Mechanism of Action

The primary molecular target of this compound and other cardiac glycosides is the α-subunit of the Na+/K+-ATPase pump.[4] Inhibition of this ion pump disrupts the electrochemical gradient across the cell membrane, leading to a series of downstream effects that are particularly detrimental to cancer cells.

Inhibition of Na+/K+-ATPase and Ion Imbalance

This compound binds to the extracellular domain of the Na+/K+-ATPase, inhibiting its function. This leads to an increase in intracellular sodium concentration. To counteract this, the cell activates the Na+/Ca2+ exchanger in reverse, leading to an influx of calcium ions.[2][4] This sustained increase in intracellular calcium is a key trigger for subsequent pro-apoptotic signaling.

Induction of Apoptosis

The elevated intracellular calcium levels, along with other cellular stresses induced by Na+/K+-ATPase inhibition, converge on the mitochondrial pathway of apoptosis. This involves the release of cytochrome c and the activation of caspase cascades, ultimately leading to programmed cell death.[5][6] Studies on digitoxin have shown activation of caspase-3 and caspase-9, key executioner and initiator caspases, respectively.[7][8]

Cell Cycle Arrest

In addition to inducing apoptosis, cardiac glycosides have been shown to cause cell cycle arrest, preventing cancer cell proliferation. Studies on digitoxin have demonstrated its ability to induce G2/M phase arrest in some cancer cell lines and G0/G1 phase arrest in others.[8][9] This arrest is often associated with the modulation of key cell cycle regulatory proteins.

Signaling Pathways

The anticancer effects of this compound and related cardiac glycosides are mediated through the modulation of several critical signaling pathways that govern cell survival, proliferation, and death.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers. Digitoxin has been shown to suppress NF-κB activation, leading to the downregulation of its target genes, which include anti-apoptotic proteins and cell cycle regulators.[9][10][11] This inhibition of NF-κB signaling is a significant contributor to the pro-apoptotic and anti-proliferative effects of cardiac glycosides.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node that promotes cell survival, growth, and proliferation.[12][13] Hyperactivation of this pathway is common in cancer and contributes to therapeutic resistance.[14] While direct studies on this compound are limited, research on other cardiac glycosides suggests that they can inhibit the PI3K/Akt pathway, further contributing to their anticancer activity.[15]

Quantitative Data

While specific anticancer data for this compound is limited, the available information, primarily from studies on digitoxin, provides valuable insights into the potential potency of this class of compounds.

Table 1: IC50 Values of Cardiac Glycosides

| Compound | Target/Cell Line | IC50 Value | Reference |

| This compound | Na+/K+ ATPase (rat pinealocytes) | 5 nM | N/A |

| Digitoxin | TK-10 (Renal Adenocarcinoma) | 3 nM | [5] |

| Digitoxin | K-562 (Leukemia) | 6.4 nM | [5] |

| Digitoxin | MCF-7 (Breast Adenocarcinoma) | 33 nM | [5] |

| Digitoxin | HeLa (Cervical Cancer) | 28 nM (at 48h) | [16] |

| Digitoxin | HepG2/ADM (Doxorubicin-resistant Hepatocellular Carcinoma) | 132.65 nM (at 24h), 52.29 nM (at 48h), 9.13 nM (at 72h) | [8] |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer effects of compounds like this compound. These should be optimized for specific cell lines and experimental conditions.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive, PI negative).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cancer cells with this compound for a specific duration.

-

Cell Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Preclinical and Clinical Status

While extensive preclinical data exists for digitoxin, including in vivo studies showing tumor growth inhibition in mouse models, specific preclinical data for this compound in oncology is not as readily available.[17][18] The majority of clinical investigations into cardiac glycosides for cancer therapy have focused on digitoxin and digoxin.[3] To date, there is a lack of dedicated clinical trials investigating this compound as a primary cancer therapeutic agent. The existing clinical profile of this compound for cardiac indications provides a strong foundation for its potential repurposing, but further oncology-specific clinical studies are warranted.

Conclusion and Future Directions

This compound, as a member of the cardiac glycoside family, holds considerable potential as a novel anticancer agent. Its established mechanism of action through Na+/K+-ATPase inhibition provides a solid rationale for its investigation in oncology. The wealth of data on the closely related compound, digitoxin, strongly suggests that this compound is likely to exhibit similar pro-apoptotic, anti-proliferative, and signaling modulatory effects in cancer cells.

However, to advance this compound as a viable cancer therapeutic, several key research areas need to be addressed:

-

Comprehensive in vitro screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines is crucial to identify sensitive cancer types.

-

Comparative studies: Direct comparative studies of this compound and digitoxin are needed to understand any potential differences in potency, selectivity, and off-target effects.

-

In vivo preclinical studies: Rigorous evaluation in animal models of cancer is necessary to establish efficacy and safety profiles for oncological indications.

-

Clinical trials: Well-designed clinical trials are the ultimate step to validate the therapeutic potential of this compound in cancer patients.

The repurposing of an existing drug like this compound offers a potentially faster and more cost-effective route to new cancer therapies. The foundation of knowledge from other cardiac glycosides provides a strong starting point for a focused and efficient research and development program for this compound in oncology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. grupo.us.es [grupo.us.es]

- 6. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Digitoxin inhibits proliferation of multidrug-resistant HepG2 cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-tumorigenic effects of a novel digitoxin derivative on both estrogen receptor-positive and triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Digitoxin inhibits ICC cell properties via the NF‑κB/ST6GAL1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research | The Thalheimer Center for Cardio-Oncology | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]

- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Digitoxin inhibits HeLa cell growth through the induction of G2/M cell cycle arrest and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Preparation of Acetyldigitoxin Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyldigitoxin is a cardiac glycoside, an acetyl derivative of digitoxin, found in the leaves of Digitalis species.[1] It is primarily known for its application in treating cardiac failure.[1][2] In a research context, this compound is a potent inhibitor of the Na+/K+ ATPase pump.[3][4] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels and increased cardiac contractility.[2][3][5] Its ability to modulate fundamental cellular ion transport makes it a valuable tool for studying various cellular processes, including signal transduction and apoptosis, particularly in cancer research.[6][7] Proper preparation of this compound solutions is critical to ensure experimental reproducibility and accuracy. These notes provide a detailed protocol for the solubilization and preparation of this compound for use in cell culture experiments.

Data Summary

The following tables summarize the key properties and recommended concentrations for this compound and its common solvent, Dimethyl Sulfoxide (DMSO).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1111-39-3 | [1][8] |

| Molecular Formula | C₄₃H₆₆O₁₄ | [1][8] |

| Molecular Weight | 806.98 g/mol | [1][8] |

| Solubility | Slightly soluble in DMSO, Methanol, Chloroform | [4][8] |

| Storage Temperature | Store powder at -20°C | [4][8] |

| Stability | Hygroscopic |[8] |

Table 2: Example Calculations for a 10 mM this compound Stock Solution

| Desired Stock Volume | Mass of this compound (MW = 806.98 g/mol ) | Volume of DMSO to Add |

|---|---|---|

| 1 mL | 8.07 mg | 1 mL |

| 5 mL | 40.35 mg | 5 mL |

| 10 mL | 80.70 mg | 10 mL |

Table 3: Recommended Concentration Ranges for Cell Culture

| Application | Concentration Range | Reference |

|---|---|---|

| Na+/K+ ATPase Inhibition | IC₅₀ ≈ 5 nM (in rat pinealocytes) | [4] |

| Anticancer/Cytotoxicity Studies | 3 nM - 33 nM (IC₅₀ for related compound Digitoxin) | [6][7] |

| General Screening | 1 nM - 1000 nM | Inferred from[6][9] |

Table 4: DMSO Solvent Considerations for Cell Culture

| DMSO Concentration | General Effect | Reference |

|---|---|---|

| ≤ 0.1% | Generally considered safe with minimal cytotoxicity | [10][11] |

| 0.1% - 0.5% | Widely used, but solvent controls are essential | [11] |

| > 0.5% | Increased potential for cytotoxicity and off-target effects | [12] |

| ≥ 1% | Can significantly inhibit cell proliferation |[11][13] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be stored for later use.

Materials and Equipment:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator or 37°C water bath

Methodology:

-

Pre-weighing Preparation: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[8]

-

Weighing: Carefully weigh the desired amount of this compound powder (e.g., 8.07 mg for 1 mL of a 10 mM stock) and place it in a sterile tube.

-

Solubilization: Add the calculated volume of DMSO to the tube containing the this compound powder.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, the following steps can be taken:

-

Sterilization: As stock solutions in DMSO are typically self-sterilizing, filtration is often omitted.[14] However, if preparing a large volume or if sterility is a major concern, filter through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles.[4][10] Label each aliquot clearly with the compound name, concentration, date, and solvent.

-

Long-term Storage: Store the aliquots at -20°C or -80°C.[4] When stored at -20°C, the stock solution should be used within one month; at -80°C, it can be stable for up to six months.[4]

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol details the dilution of the stock solution to final working concentrations for treating cells in culture.

Materials and Equipment:

-

10 mM this compound stock solution

-

Pre-warmed, complete cell culture medium

-

Sterile conical tubes or microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Cultured cells ready for treatment

Methodology:

-

Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.

-

Intermediate Dilution (Optional but Recommended): It is good practice to perform one or more serial dilutions to achieve the final low nanomolar concentrations. For example, to get a 10 µM solution, dilute the 10 mM stock 1:1000 in complete cell culture medium.

-

Final Working Solution Preparation:

-

Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture vessel. Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic, typically ≤ 0.1%. [11]

-

Example: To treat cells in 10 mL of medium with a final concentration of 10 nM this compound:

-

Required volume of 10 µM intermediate stock = (10 nM * 10 mL) / 10,000 nM = 0.01 mL = 10 µL.

-

Add 10 µL of the 10 µM intermediate solution to the 10 mL of medium.

-

The final DMSO concentration from this dilution would be negligible.

-

-

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the final concentration of this compound. Ensure even distribution by gently swirling the plate or flask.

-

Solvent Control: It is imperative to include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the experimental groups.[10]

-